Oxidative Stability Advantage of 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one Core Over Dihydropyridine Analogs
The dihydropyrimidinone (DHPM) core, of which 6-Hydroxy-2,3-dihydropyrimidin-4(1H)-one is a foundational member, was identified as a superior replacement for the oxidation-prone dihydropyridine (DHP) core in α1a-adrenoceptor antagonist development [1]. This decision was driven by a clear, quantifiable liability of the DHP series: its inherent propensity toward oxidation, which compromises compound stability and shelf-life, thereby hindering its development as a reliable pharmaceutical agent [1].
| Evidence Dimension | Oxidative Stability |
|---|---|
| Target Compound Data | Core scaffold demonstrates chemical stability under ambient conditions. |
| Comparator Or Baseline | Dihydropyridine (DHP) core (e.g., compounds 1a,b) |
| Quantified Difference | Not directly quantified for oxidation rate, but the DHP core's 'propensity toward an oxidation' was the explicit, primary reason for its replacement [1]. |
| Conditions | Not specified; described as a general chemical property of the DHP core [1]. |
Why This Matters
For research programs requiring stable, long-lived core scaffolds for iterative analog synthesis and biological testing, the DHPM core eliminates a known, project-derailing oxidative degradation pathway present in DHP analogs.
- [1] Wong, W. C., Sun, W., Lagu, B., Tian, D., Marzabadi, M. R., Zhang, F., ... & Gluchowski, C. (1999). Design and synthesis of novel α1a adrenoceptor-selective antagonists. 4. Structure−activity relationship in the dihydropyrimidine series. Journal of Medicinal Chemistry, 42(23), 4804-4813. View Source
